Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
Description
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a methyl ester derivative of a dioxobutanoic acid scaffold substituted with a 3-chlorophenyl group. This compound belongs to a class of β-diketo esters, characterized by two ketone groups and an ester moiety, which confer unique reactivity and physical properties. Such compounds are frequently utilized as intermediates in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrazoles, triazoles) and agrochemicals .
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWIRYNFIAZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate typically involves the reaction of 3-chlorobenzaldehyde with diethyl oxalate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate has been utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activity against several types of cancer cells. For instance, compounds derived from this structure have been tested for their ability to inhibit the growth of human colon carcinoma cell lines, demonstrating their potential as anticancer agents .
Case Study: Anticancer Activity
In a study published in the ACS Omega, researchers synthesized derivatives of this compound and screened them against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the chlorophenyl group could enhance biological activity .
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in organic synthesis. It can be transformed into various heterocyclic compounds through cyclocondensation reactions. For example, it has been used to synthesize [1,3,4]oxadiazole and [1,2,4]triazole derivatives via reactions with phenyl hydrazine and carbon disulfide .
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Reagents Used | Product Type |
|---|---|---|
| Cyclocondensation | Phenyl hydrazine + Carbon disulfide | [1,3,4]Oxadiazole derivatives |
| Hydrazinolysis | Compound + Hydrazine | [1,2,4]Triazole derivatives |
| Mannich Reaction | Schiff bases + Morpholine | Mannich bases |
Potential Therapeutic Uses
Recent research highlights the potential of this compound as a molecular glue in protein-protein interactions (PPIs). The stabilization of PPIs is crucial for developing drugs that target specific pathways involved in diseases such as cancer and neurodegenerative disorders. Compounds derived from this structure have shown the ability to stabilize critical complexes involved in cellular signaling .
Case Study: Protein-Protein Interaction Stabilization
A study demonstrated that modifications to this compound could enhance its ability to stabilize the interaction between the 14-3-3 protein and estrogen receptors. This stabilization is important for understanding hormone signaling pathways and developing related therapeutics .
Mechanism of Action
The mechanism of action of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The position and number of halogen substituents on the phenyl ring significantly influence electronic properties, solubility, and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : Chlorine substituents enhance the electrophilicity of the diketone moiety, facilitating nucleophilic additions (e.g., hydrazine reactions to form pyrazoles) .
- Solubility : Dichloro-substituted analogs exhibit lower aqueous solubility due to increased hydrophobicity, whereas the furyl derivative () may display improved solubility in polar aprotic solvents.
- Synthetic Utility : Methyl esters are generally more reactive than ethyl esters in hydrolysis and transesterification reactions .
Pyrazole Formation
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate reacts with hydrazine derivatives to form pyrazole intermediates, critical in pharmaceutical synthesis (e.g., fungicides) .
Hydrolysis and Functionalization
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (), a mono-ketone analog, undergoes hydrolysis to carboxylic acids, suggesting that the target compound’s diketone structure may enable sequential derivatization (e.g., selective reduction of one ketone group).
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl group attached to a dioxobutanoate structure. Its molecular formula is , and it exhibits properties typical of diketones and esters, which contribute to its reactivity and biological interactions.
The mechanism of action for this compound involves its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by forming covalent bonds with active site residues.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may exert anticancer or antimicrobial effects .
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective |
These findings suggest its potential application in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
Table 1 summarizes the findings from recent studies on its anticancer effects:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant inhibition |
| MCF-7 | 20 | Moderate inhibition |
| A549 | 12 | High efficacy |
These results highlight its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Substituents on the phenyl ring play a critical role in modulating its activity:
- Chloro Group Positioning : The presence of the chlorine atom at the meta position enhances lipophilicity and binding affinity to biological targets.
- Electron-Withdrawing Effects : The chlorinated moiety increases the electrophilic character of the compound, enhancing its reactivity towards nucleophiles .
Case Studies
Several case studies have examined the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a promising inhibitory effect, suggesting further development as an antibiotic candidate.
- Cancer Cell Line Analysis : In another study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .
Q & A
Q. How to optimize reaction conditions for scale-up synthesis?
Q. What analytical techniques quantify trace impurities?
Q. How to evaluate photostability for formulation studies?
- Methodology : Expose samples to UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify photoproducts (e.g., dechlorinated or dimerized species) .
Contradictions & Mechanistic Insights
Q. Why do NMR spectra vary between synthetic batches?
Q. Does the methyl ester group enhance bioavailability compared to ethyl analogs?
Q. How to reconcile conflicting bioactivity data in literature?
- Analysis : Variations in assay conditions (e.g., cell lines, serum concentration) impact IC₅₀ values. Standardize protocols (e.g., MTT assay in HepG2 cells, 10% FBS) and validate with positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
